molecular formula C11H14Cl3N3 B6196347 N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride CAS No. 2680530-35-0

N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride

Cat. No.: B6196347
CAS No.: 2680530-35-0
M. Wt: 294.6 g/mol
InChI Key: JPUNCAKQBTXLKN-UHFFFAOYSA-N
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Description

N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride: is an organic compound that features a pyridine ring attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-amine and 1,4-dibromobenzene.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst under a nitrogen atmosphere to prevent oxidation.

    Procedure: The pyridine-2-amine is reacted with 1,4-dibromobenzene in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100-120°C for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure N1-(pyridin-2-yl)benzene-1,4-diamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N1-(pyridin-2-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Products may include N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzene and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in electron transfer reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(pyridin-3-yl)benzene-1,4-diamine
  • N1-(pyridin-4-yl)benzene-1,4-diamine
  • N1-(pyridin-2-yl)benzene-1,3-diamine

Uniqueness

N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is unique due to the specific positioning of the pyridine and amine groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

CAS No.

2680530-35-0

Molecular Formula

C11H14Cl3N3

Molecular Weight

294.6 g/mol

IUPAC Name

4-N-pyridin-2-ylbenzene-1,4-diamine;trihydrochloride

InChI

InChI=1S/C11H11N3.3ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;;/h1-8H,12H2,(H,13,14);3*1H

InChI Key

JPUNCAKQBTXLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)N.Cl.Cl.Cl

Purity

95

Origin of Product

United States

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